2-(Difluoromethoxy)-1,1,1-trifluoroethane

描述

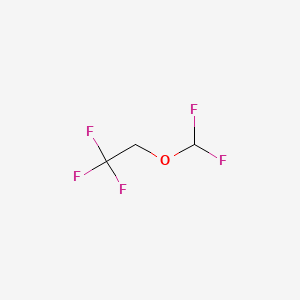

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(difluoromethoxy)-1,1,1-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F5O/c4-2(5)9-1-3(6,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASBKNPRLPFSCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073951 | |

| Record name | Difluoromethyl 2,2,2-trifluoroethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethane, 2-(difluoromethoxy)-1,1,1-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1885-48-9 | |

| Record name | 2,2,2-Trifluoroethyl difluoromethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1885-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Difluoromethoxy)-1,1,1-trifluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 2-(difluoromethoxy)-1,1,1-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Difluoromethyl 2,2,2-trifluoroethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difluoromethyl 2,2,2-trifluoroethyl ether 97% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(DIFLUOROMETHOXY)-1,1,1-TRIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/986WJ01025 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2 Difluoromethoxy 1,1,1 Trifluoroethane

Established Synthetic Routes for 2-(Difluoromethoxy)-1,1,1-trifluoroethane (B155667)

The production of this compound has been approached through various synthetic pathways, primarily utilizing 2,2,2-trifluoroethanol (B45653) as a key starting material. These methods involve carefully controlled halogenation and etherification reactions.

Multistep Halogenation Processes from Trifluoroethanol

One of the foundational routes to this compound involves a multistep process originating from 2,2,2-trifluoroethanol (CF3CH2OH). wikipedia.org This alcohol can be produced industrially through the hydrogenation or hydride reduction of trifluoroacetic acid derivatives. wikipedia.org The synthesis of the target ether from trifluoroethanol necessitates the introduction of the difluoromethoxy group, a transformation that typically involves halogenated intermediates. While specific multi-step halogenation processes for the direct synthesis of this compound are not extensively detailed in publicly available literature, the synthesis of its chlorinated analogue, isoflurane (B1672236) (2-chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane), provides insight into analogous potential pathways. nih.govstenutz.eu These pathways often involve the reaction of trifluoroethanol with a suitable one-carbon source under conditions that promote etherification and subsequent or concurrent halogenation steps.

Reactions Involving Trifluoroethanol with Halogenated Methane (B114726) Derivatives under Specific Conditions

A more direct approach involves the reaction of 2,2,2-trifluoroethanol with halogenated methane derivatives. These reactions are designed to form the ether linkage and introduce the difluoromethyl group in a single or concerted sequence. For instance, the reaction of 2,2,2-trifluoroethanol with difluorochloromethane (CHClF2) or dichlorofluoromethane (B1207983) (CHCl2F) in the presence of a base can theoretically yield the desired product. The base, such as potassium hydroxide, deprotonates the trifluoroethanol to form the corresponding alkoxide, which then acts as a nucleophile, displacing a halide from the halogenated methane. The specific conditions, including temperature, pressure, and the choice of solvent, are critical for optimizing the yield and minimizing the formation of byproducts. Research into the synthesis of similar fluorinated ethers suggests that these reactions are often conducted at elevated temperatures and pressures in an autoclave. researchgate.net

Advanced Synthetic Approaches to Desflurane (B1195063) Utilizing this compound as a Precursor

This compound serves as a crucial intermediate in the synthesis of Desflurane (1,2,2,2-tetrafluoroethyl difluoromethyl ether). nih.govwikipedia.org The transformation involves the selective fluorination of the ethyl group of the precursor.

Catalytic Systems Employing Cobalt Trifluoride and Related Agents

Cobalt trifluoride (CoF3) is a preferred fluorinating agent for the vapor-phase conversion of this compound to Desflurane. google.comgoogle.com This high-valency metal fluoride (B91410) is a powerful agent capable of replacing hydrogen atoms with fluorine. The reaction mechanism is believed to involve a radical-cation intermediate. google.com Other transition metal fluorides can also be employed as catalysts in this process. google.com The selection of the catalyst and the optimization of reaction conditions, such as temperature and contact time, are crucial for achieving high yields and purity of the final product.

| Catalyst System | Precursor | Product | Key Features |

| Cobalt Trifluoride (CoF3) | This compound | Desflurane | Vapour-phase reaction, solid fluorinating agent. google.comgoogle.com |

| Transition Metal Fluorides | This compound | Desflurane | Can be used in vapour-phase fluorination. google.com |

Research on Purification and Isolation Strategies in Synthesis Processes

The purification and isolation of this compound and its subsequent product, Desflurane, are critical steps to ensure the final product meets stringent purity requirements.

Following the synthesis of this compound, the crude product mixture typically contains unreacted starting materials, byproducts, and residual solvents. Fractional distillation is a common method employed for the purification of volatile fluorinated ethers due to differences in their boiling points. google.com The efficiency of the separation depends on the relative volatilities of the components in the mixture.

In the subsequent conversion to Desflurane, the product stream from the fluorination reactor contains the desired product along with hydrogen fluoride (HF) and other impurities. The initial purification step often involves scrubbing the gas stream with an aqueous base, such as sodium hydroxide, to remove acidic components like HF. google.com The crude Desflurane is then condensed and can be further purified by distillation. google.com For mixtures that form azeotropes, where the composition of the vapor and liquid phases are identical, simple distillation is ineffective. In such cases, azeotropic distillation, which involves adding a third component to alter the relative volatilities, can be employed. google.com For instance, acetone (B3395972) has been used to form a higher-boiling azeotrope with isoflurane, a related compound, allowing for its separation from impurities. google.com

| Purification Method | Target Compound | Impurities Removed |

| Fractional Distillation | This compound / Desflurane | Unreacted starting materials, byproducts with different boiling points. google.com |

| Aqueous Scrubbing | Desflurane | Acidic impurities such as hydrogen fluoride. google.com |

| Azeotropic Distillation | Related Fluorinated Ethers | Azeotrope-forming impurities. google.com |

Molecular Structure, Reactivity, and Advanced Spectroscopic Investigations

Conformational Analysis and Stereoelectronic Effects

The spatial arrangement of atoms and the distribution of electrons within the molecule are fundamental to understanding its properties. Fluorine substitution is known to have a profound impact on molecular conformation. semanticscholar.org

2-(Difluoromethoxy)-1,1,1-trifluoroethane (B155667) is an achiral molecule. fda.gov Its reactivity is influenced by conformational isomerism, which pertains to the different spatial arrangements of the molecule due to rotation around its single bonds. Theoretical investigations have shown that the conformational landscape of this molecule is intricate. nih.gov

| Conformer Characteristic | Description | Primary Influencing Factor |

|---|---|---|

| Most Stable Conformers | The C-H bond of the difluoromethoxy group occupies a gauche position relative to the C-C bond. nih.gov | Interactions between non-bonded fluorine and hydrogen atoms. nih.gov |

| Hyperconjugation Effects | Energies are approximately the same for the most stable conformers, indicating a minor role in conformational preference. nih.gov | N/A |

The presence of highly electronegative fluorine atoms makes the difluoromethoxy group (–OCHF₂) a potent electron-withdrawing substituent. This property is comparable to the well-studied trifluoromethyl (–CF₃) and trifluoromethoxy (–OCF₃) groups, which significantly alter the electronic properties of molecules they are attached to. mdpi.comreddit.com The electron-withdrawing nature of the difluoromethoxy group modifies the electron density across the molecule, which in turn alters reaction kinetics, particularly in pathways like nucleophilic substitutions. This strong inductive effect is a key factor in the chemical reactivity of this compound. mdpi.com

To elucidate the conformational behavior of this compound, advanced computational methods have been employed. Theoretical investigations using ab initio MP2 and Density Functional Theory (DFT) have provided detailed insights into its molecular geometry and energetics. nih.gov

These studies confirm that in the two most stable conformers, the C-H bond of the difluoromethoxy group is in the gauche position. nih.gov Natural Bond Orbital (NBO) analysis, a tool used to study charge distribution and bonding, reveals details about NBO charges and the hybridization of the carbon atoms. nih.gov The analysis of hyperconjugation energies indicates they are not the deciding factor for conformational preference. nih.gov Furthermore, these computational studies have explored the interaction of the molecule with other species, such as water, finding that it can form cyclic complexes through C-H···O and O-H···F hydrogen bonds. nih.gov

Reaction Kinetics and Mechanistic Studies

The kinetics and mechanisms of reactions involving this compound are critical for understanding its stability and degradation.

The decomposition of this compound, particularly in atmospheric conditions, has been studied to understand its environmental fate. Its degradation is primarily initiated by reaction with hydroxyl (•OH) and chlorine (Cl•) radicals. acs.orgnih.gov

The reaction with chlorine atoms proceeds via hydrogen abstraction, which can occur at two different sites, leading to the formation of two distinct radical intermediates: CF₃CFOCHF₂ and CF₃CHFOCF₂. acs.orgnasa.gov The yields for these radicals are approximately 83% and 17%, respectively. acs.orgnih.govnasa.gov

These initial radicals undergo further reactions:

The CF₃CHFOCF₂ radical adds oxygen (O₂) and is subsequently converted into a CF₃CHFOCF₂O alkoxy radical. This alkoxy radical then decomposes to yield carbonyl fluoride (B91410) (COF₂) and a CF₃CHFO radical. acs.orgnasa.gov

The CF₃CHFO radical has two main fate pathways in the presence of air. The major pathway (approximately 82% of the time) is C-C bond scission, which produces formyl fluoride (HC(O)F) and a trifluoromethyl radical (•CF₃). The minor pathway (approximately 18%) involves reaction with O₂ to form trifluoroacetyl fluoride (CF₃C(O)F). acs.orgnih.govnasa.gov

These studies provide a clear mechanistic picture of the initial steps of the compound's atmospheric decomposition.

| Reactant | Reaction Pathway | Intermediate(s) | Final Product(s) | Reference |

|---|---|---|---|---|

| This compound + Cl• | H-abstraction (≈83%) | CF₃CFOCHF₂ | Further products not fully detailed in sources. | acs.org, nasa.gov, nih.gov |

| H-abstraction (≈17%) | CF₃CHFOCF₂ → CF₃CHFOCF₂O | Carbonyl fluoride (COF₂) | acs.org, nasa.gov, nih.gov | |

| Formyl fluoride (HC(O)F), Trifluoromethyl radical (•CF₃), Trifluoroacetyl fluoride (CF₃C(O)F) |

Spectroscopic Characterization in Advanced Research

Advanced spectroscopic techniques are essential for the detailed characterization of molecular structures. Methods such as Nuclear Magnetic Resonance (NMR), Gas Electron Diffraction (GED), and Infrared (IR) Spectroscopy provide fundamental data on the connectivity, geometry, and vibrational properties of molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique used to determine the structure of organic compounds. nanoqam.ca By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. nanoqam.canih.gov For a molecule such as this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

¹H NMR: Would provide information on the chemical environment of the three hydrogen atoms.

¹³C NMR: Would distinguish the different carbon environments within the molecule.

¹⁹F NMR: Would be crucial for characterizing the five fluorine atoms, which are in two distinct chemical environments (the -CF₃ group and the -OCF₂H group).

These spectra would allow for the unambiguous confirmation of the compound's structural formula by analyzing chemical shifts, spin-spin coupling constants, and signal intensities. nanoqam.ca While NMR is a standard method for such structural elucidation, specific spectral data for this compound are not detailed in the surveyed literature.

Gas Electron Diffraction (GED) is a powerful experimental method for determining the precise geometric structure of molecules in the gas phase. wikipedia.org This technique provides data on bond lengths, bond angles, and conformational compositions of molecules, free from the influence of intermolecular forces present in liquid or solid states. wikipedia.orgyork.ac.uk The process involves scattering a beam of high-energy electrons off the gaseous molecules and analyzing the resulting diffraction pattern. chemrxiv.org The total scattering intensity, which is a function of the momentum transfer, allows for the calculation of the distances between all pairs of atoms in the molecule. wikipedia.org

For this compound, a GED study would yield precise values for its key structural parameters, including:

C-C, C-O, C-H, and C-F bond lengths.

C-O-C, H-C-F, and F-C-F bond angles.

The dihedral angle describing the rotation around the C-O and C-C bonds, which would define the molecule's preferred conformation(s) in the gas phase.

Although GED is a fundamental technique for obtaining this information, a specific study detailing the geometric structure of this compound determined by this method has not been identified in the reviewed literature.

Infrared (IR) spectroscopy is used to study the vibrational modes of a molecule. When a molecule absorbs infrared radiation, specific bonds and functional groups vibrate at characteristic frequencies, resulting in an IR spectrum that serves as a molecular fingerprint. Computational studies and experimental data on analogous hydrofluoroethers (HFEs) indicate that C-F and C-O stretching vibrations are particularly strong absorbers in the "atmospheric window" region of the IR spectrum, typically between 750 and 1250 cm⁻¹. scispace.com

For this compound, the IR spectrum is expected to show prominent absorption bands corresponding to:

C-F stretching modes: These are typically strong and appear in the 1000-1400 cm⁻¹ region. The CF₃ and OCF₂H groups would have distinct, strong absorption bands in this range.

C-O-C stretching modes: The ether linkage would produce strong asymmetric and symmetric stretching bands, generally found between 1000 and 1300 cm⁻¹.

C-H stretching and bending modes: The C-H bond in the difluoromethoxy group would have characteristic stretching and bending frequencies.

C-C stretching modes: The carbon-carbon single bond stretch would also be present, though typically weaker than the C-F and C-O stretches.

Analysis of these vibrational modes provides confirmation of the functional groups present in the molecule and can be used in conjunction with theoretical calculations to understand its conformational properties. scispace.com

Dipole Moment Measurement and Its Theoretical Implications

The dipole moment of a molecule is a measure of the net molecular polarity, which arises from the asymmetrical distribution of charge. The experimental determination of the dipole moment for gaseous this compound has been accomplished through capacitance measurements at various temperatures. acs.orgacs.org These measurements, combined with data on molecular polarizability, yield the equilibrium dipole moment. acs.org To the knowledge of the researchers at the time of publication, the dipole moment for this compound had not been previously reported. acs.org

The measurement provides critical data for understanding the molecule's interaction with external electric fields and its intermolecular forces. This information is valuable for theoretical chemistry, as it allows for the validation and refinement of computational models that predict molecular properties.

Table 1: Experimental Dipole Moment Data for this compound

| Property | Value | Source |

|---|---|---|

| Equilibrium Dipole Moment (µ) | Determined from combined capacitance and liquid-phase index of refraction measurements | acs.org |

Note: The specific numerical value for the dipole moment is not explicitly stated in the abstract of the cited source but is noted as having been determined. acs.org

Computational Chemistry and Theoretical Modeling of 2 Difluoromethoxy 1,1,1 Trifluoroethane

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can predict geometries, energies, and a variety of electronic properties with high accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying halogenated anesthetics and related compounds. It offers a balance between computational cost and accuracy, making it suitable for calculating the properties of systems containing multiple electronegative atoms like 2-(Difluoromethoxy)-1,1,1-trifluoroethane (B155667). mdpi.com

DFT is particularly powerful for elucidating reaction mechanisms. For instance, the atmospheric degradation of fluorinated ethers often proceeds via reaction with hydroxyl (•OH) radicals. nih.gov DFT calculations can model the potential energy surface of such reactions, identifying the transition states and intermediates. This allows for the determination of activation energies (Ea), which are crucial for predicting reaction rates. A key reaction pathway for this molecule would be H-atom abstraction from either the difluoromethoxy (-OCHF₂) or the ethyl (-CH₂CF₃) group. DFT can compare the activation energies for these competing pathways to determine the most likely initial step of degradation. nih.gov The stereoelectronic effects of the difluoromethoxy group can influence these reaction kinetics.

Table 1: Illustrative Data from a Hypothetical DFT Calculation for H-Abstraction from this compound by •OH Radical

| Species | Description | Relative Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

| Reactants | CHF₂OCH₂CF₃ + •OH | 0.00 | - |

| TS1 | Transition state for H-abstraction from -OCHF₂ | +5.2 | 5.2 |

| Products 1 | •CF₂OCH₂CF₃ + H₂O | -15.8 | - |

| TS2 | Transition state for H-abstraction from -CH₂CF₃ | +3.1 | 3.1 |

| Products 2 | CHF₂OCH•CF₃ + H₂O | -20.5 | - |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data generated from DFT studies.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, are often more computationally demanding than DFT but can provide benchmark-quality results for electronic structure and conformational energies.

For this compound, rotation around the C-O and C-C bonds gives rise to various conformers. Ab initio calculations are ideal for exploring the potential energy surface to locate the different stable conformers and determine their relative energies. This analysis is critical for understanding the molecule's preferred three-dimensional structure, which in turn dictates its physical properties and how it interacts with biological systems. High-level ab initio methods can be used to validate the results from more cost-effective methods like DFT. These calculations also provide detailed information about the molecule's electronic structure, including orbital energies and charge distributions, which are fundamental to its reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Applications

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.commdpi.com

The foundation of any QSAR model is the generation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov For this compound, these descriptors can be categorized as 2D or 3D.

2D Descriptors: These are calculated from the 2D representation of the molecule and include properties like molecular weight, atom counts, bond counts, topological indices, and predicted properties such as the logarithm of the partition coefficient (logP), which estimates lipophilicity. mdpi.comfda.gov

3D Descriptors: These depend on the three-dimensional conformation of the molecule and include descriptors related to molecular shape, volume, surface area, and electronic properties like dipole moment and partial charges on atoms. mdpi.com

These descriptors for this compound and a series of structurally related compounds (e.g., other halogenated ethers) can be correlated with a measured biological activity (like anesthetic potency) using statistical methods to build a predictive QSAR model. mdpi.com

Table 2: Selected Computed Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Value | Source |

| 2D | Molecular Formula | C₃H₃F₅O | rsc.org |

| 2D | Molecular Weight | 150.05 g/mol | fda.gov |

| 2D | XLogP3 | 2.1 | fda.gov |

| 2D | Hydrogen Bond Donor Count | 0 | fda.gov |

| 2D | Hydrogen Bond Acceptor Count | 1 | fda.gov |

| 2D | Rotatable Bond Count | 2 | fda.gov |

| 3D | Exact Mass | 150.01040553 Da | fda.gov |

| 3D | Polar Surface Area | 9.23 Ų | fda.gov |

Multivariate Image Analysis applied to QSAR (MIA-QSAR) is a 2D image-based approach that can be used to model the bioactivities of compounds. nih.gov In this method, the 2D structural images of molecules are converted into numerical descriptors based on their pixels. These descriptors are then correlated with biological activity using multivariate statistical techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS). nih.govmdpi.com

Theoretical Investigations of Intramolecular Interactions (e.g., Anomeric Effects, Hydrogen Bonding)

The conformational preferences and reactivity of this compound are heavily influenced by intramolecular, non-covalent interactions. Theoretical methods are uniquely suited to dissecting these subtle electronic effects.

While intermolecular hydrogen bonding is critical to the action of many anesthetics, significant intramolecular hydrogen bonding within this compound is less probable due to the absence of strong hydrogen bond donors. However, weak C-H···F interactions could exist, and theoretical calculations would be the primary method to identify and quantify the energetic contribution of such weak bonds.

Table 3: Relevant Intramolecular Interactions in this compound

| Interaction Type | Description | Relevant Moiety | Expected Consequence |

| Anomeric Effect | Hyperconjugation between an oxygen lone pair (n) and an anti-periplanar C-F antibonding orbital (σ*). | -O-C-F | Stabilization of specific gauche conformations; influences bond lengths and angles. |

| Gauche Effect | Tendency of vicinal electronegative substituents to adopt a gauche conformation. | F-C-C-O | Contributes to the overall conformational preference, often reinforcing the anomeric effect. |

| Dipole-Dipole Repulsion | Repulsion between the dipoles of adjacent polar bonds. | C-F, C-O | Destabilization of conformations where dipoles are aligned, affecting the rotational barrier. |

Environmental Fate and Atmospheric Chemistry Research

Atmospheric Lifetime and Degradation Pathways

Once released into the environment, 2-(Difluoromethoxy)-1,1,1-trifluoroethane (B155667) is not metabolized to a significant extent in the body, with less than 5% undergoing transformation. nih.gov The vast majority is exhaled and vented from medical facilities into the atmosphere as waste anesthetic gas. nih.gov Its persistence in the atmosphere is a key factor in its environmental impact. The atmospheric lifetime of this compound is estimated to be 14 years. acs.orgacs.orgresearchgate.netcsahq.org

The primary removal mechanism for this compound from the troposphere is its reaction with hydroxyl (OH) radicals and, to a lesser extent, chlorine (Cl) atoms. The kinetics of these reactions have been determined in laboratory studies to predict the compound's atmospheric lifetime.

Smog chamber experiments using Fourier-transform infrared spectroscopy (FTIR) have been employed to measure the rate coefficients for these reactions. acs.orgacs.org The reaction with chlorine atoms proceeds via H-atom abstraction. acs.orgacs.orgresearchgate.net

Table 1: Reaction Rate Coefficients for this compound

| Reactant | Rate Coefficient (k) at ~296 K (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| OH Radical | (3.73 ± 0.08) × 10⁻¹⁵ | researchgate.net |

| Cl Atom | (1.0 ± 0.3) × 10⁻¹⁵ | acs.orgacs.org |

This table shows the experimentally determined rate coefficients for the gas-phase reactions of this compound with hydroxyl radicals and chlorine atoms at room temperature.

The temperature dependence of the reaction with OH radicals has also been characterized and is described by the Arrhenius expression: k(OH + CF₃CHFOCHF₂) = (7.05 ± 1.80) × 10⁻¹³ exp[-(1551 ± 72)/T] cm³ molecule⁻¹ s⁻¹. researchgate.net

The atmospheric oxidation of this compound is initiated by the abstraction of a hydrogen atom by OH radicals or Cl atoms. This leads to the formation of haloalkyl radicals. acs.orgacs.orgresearchgate.net Subsequent reactions with molecular oxygen (O₂) and other atmospheric constituents lead to a cascade of degradation products.

The reaction with chlorine atoms results in the formation of CF₃CFOCHF₂ and CF₃CHFOCF₂ radicals with yields of approximately 83% and 17%, respectively. acs.orgacs.orgresearchgate.net The subsequent fate of these radicals has been elucidated:

The CF₃CHFOCF₂ radical adds O₂ and is ultimately converted to a CF₃CHFOCF₂O alkoxy radical, which then decomposes to yield Carbonyl fluoride (B91410) (COF₂) and a CF₃CHFO radical. acs.orgacs.org

The CF₃CHFO radical has two primary decomposition pathways: approximately 82% undergoes C-C bond scission to produce Formyl fluoride (HC(O)F) and a Trifluoromethyl radical (CF₃), while the remaining 18% reacts with O₂ to form Trifluoroacetyl fluoride (CF₃C(O)F). acs.orgacs.org

The major atmospheric fate of the CF₃C(O)FOCHF₂ alkoxy radical (formed from the CF₃CFOCHF₂ radical) is decomposition, which produces FC(O)OCHF₂. acs.orgacs.orgresearchgate.net

While these degradation products are halogenated compounds, studies have concluded that they are not of significant environmental concern. acs.orgresearchgate.netnasa.gov

Contribution to Greenhouse Gas Emissions and Global Warming Potential (GWP) Studies

This compound is a potent greenhouse gas due to its strong absorption of infrared radiation and its relatively long atmospheric lifetime. csahq.orgopenanesthesia.org Its contribution to global warming is quantified using the Global Warming Potential (GWP) metric, which compares its warming effect to that of carbon dioxide (CO₂) over a specific time horizon, typically 100 years (GWP₁₀₀). asahq.org

The GWP₁₀₀ for this compound has been consistently reported as 2540, meaning one kilogram of this compound traps 2540 times more heat than one kilogram of CO₂ over a century. acs.orgresearchgate.netnasa.govasahq.org Atmospheric concentrations of the compound are reportedly increasing, and it is estimated to be responsible for as much as 80% of the greenhouse effect from all volatile anesthetic pollution. asahq.org

When compared to other commonly used inhalation anesthetics, this compound has the highest GWP. openanesthesia.orgasahq.org This makes its environmental impact particularly significant, especially when considering the volumes used in clinical practice.

Table 2: Comparative Global Warming Potential (GWP) of Inhalation Anesthetics

| Anesthetic Agent | Atmospheric Lifetime (Years) | GWP (100-year) | Reference |

|---|---|---|---|

| This compound (Desflurane) | 14 | 2540 | acs.orgacs.orgresearchgate.net |

| Isoflurane (B1672236) | 3.2 | 510 - 539 | acs.orgasahq.org |

| Sevoflurane (B116992) | 1.1 | 130 - 144 | acs.orgasahq.org |

| Nitrous Oxide | >100 | 273 | asahq.org |

This table compares the atmospheric lifetimes and 100-year Global Warming Potentials of major inhalation anesthetics. Carbon dioxide has a GWP of 1 by definition. asahq.org

While GWP is a crucial metric, the total climate impact also depends on the potency and quantity of the gas used. asahq.org Because this compound has a lower clinical potency than sevoflurane or isoflurane, higher concentrations are required to achieve the same anesthetic effect, further amplifying its environmental footprint. asahq.org When considering clinically equivalent doses, the rank of climate impact is: this compound > Nitrous oxide > Isoflurane > Sevoflurane. asahq.org Life cycle assessments have shown that the greenhouse gas emissions from this compound can be 15 to 20 times greater than those of isoflurane and sevoflurane, respectively. asahq.org

Environmental Partitioning and Distribution Studies

The environmental distribution of this compound is dominated by its partitioning into the atmosphere. nih.gov Due to its high volatility and low metabolism rate in patients, the vast majority of the administered compound is released directly into the air through scavenging systems. nih.gov

Its physical properties, such as a low blood/gas partition coefficient (0.42), are key to its clinical effects but also contribute to its rapid release upon exhalation. nih.govresearchgate.net Once in the atmosphere, it does not readily partition into other environmental compartments like water or soil. It persists in the troposphere until it is slowly broken down by chemical reactions, primarily with OH radicals, as detailed previously. csahq.org The long atmospheric lifetime of 14 years allows for its distribution and accumulation on a global scale. researchgate.netcsahq.org

Research on Hydrofluoroethers (HFEs) as Environmentally Conscious Alternatives

In the broader search for chemicals with lower environmental impact, hydrofluoroethers (HFEs) have been investigated as potential replacements for compounds like chlorofluorocarbons (CFCs). witpress.com HFEs are characterized by the presence of C-H bonds, which makes them susceptible to degradation by OH radicals in the troposphere, thus reducing their atmospheric lifetimes compared to fully fluorinated compounds. witpress.com

Formation of Trifluoroacetic Acid (TFA) as an Environmental Metabolite

The atmospheric degradation of this compound, a hydrofluoroether (HFE), is primarily initiated by reaction with hydroxyl (OH) radicals. This process can lead to the formation of various degradation products, with significant research focused on the potential for the creation of trifluoroacetic acid (TFA), a persistent and mobile environmental contaminant. copernicus.orgccacoalition.org TFA's resistance to environmental degradation and its solubility in water raise concerns about its potential for long-term accumulation in aquatic environments. ccacoalition.orgmdpi.com

Detailed Research Findings

The atmospheric oxidation of hydrofluoroethers like this compound (also known as HFE-245mf) is a complex process. Theoretical studies on the reaction of this compound with OH radicals indicate that the primary reaction pathway involves hydrogen abstraction from the difluoromethoxy (–OCHF₂) group. nih.gov This initial reaction forms a radical species which then undergoes further reactions in the atmosphere.

While direct experimental data on the TFA yield from this compound is not extensively available, the atmospheric chemistry of structurally similar compounds provides valuable insights. For instance, the atmospheric degradation of its isomer, 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa), has been studied. Research indicates that the atmospheric oxidation of HFC-245fa leads to the formation of COF₂, CF₃CHO, and CF₃OH as primary products, with a very low estimated yield of trifluoroacetic acid (TFA) of approximately 1%. fluorocarbons.org

The formation of TFA is a common endpoint for the atmospheric degradation of many hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs) that contain a trifluoromethyl (CF₃) group. fluorocarbons.org The general mechanism involves the oxidation of the parent compound to form a trifluoroacetyl halide (e.g., CF₃C(O)F), which is then rapidly hydrolyzed in the atmosphere to produce TFA. copernicus.org The yield of TFA, however, is highly dependent on the specific chemical structure and the competing reaction pathways available to the intermediate radicals. fluorocarbons.org

For example, the widely used refrigerant HFO-1234yf (CF₃CF=CH₂) degrades in the atmosphere to produce TFA with a near 100% yield. copernicus.orgcopernicus.org In contrast, HFC-134a (CH₂FCF₃) has a much lower TFA yield, estimated to be in the range of 7-20%. fluorocarbons.orgfluorocarbons.org These variations highlight the importance of the molecular structure in determining the ultimate environmental fate of these compounds.

The following interactive data table summarizes the estimated TFA yields from the atmospheric degradation of various related fluorinated compounds.

Given the very low TFA yield observed for its isomer HFC-245fa, it is anticipated that the atmospheric degradation of this compound would also result in a minimal formation of TFA. The primary degradation pathways are expected to lead to other products, with TFA being a minor metabolite.

Advanced Analytical Methodologies in Research on 2 Difluoromethoxy 1,1,1 Trifluoroethane

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are indispensable for separating and quantifying 2-(Difluoromethoxy)-1,1,1-trifluoroethane (B155667) from a mixture, thereby assessing its purity and creating a detailed impurity profile.

Gas Chromatography Coupled with Mass Spectrometry (GC-MS) for Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. In this method, the compound is vaporized and separated from other components in a gas chromatograph based on its boiling point and interaction with the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that confirms the identity of the compound and its impurities.

Research and quality control processes for related anesthetic compounds, such as isoflurane (B1672236), frequently utilize GC-MS to identify and quantify impurities, including this compound. researchgate.net For instance, studies on isoflurane have employed headspace GC-MS analysis to separate and detect various volatile organic compounds. worldsiva.orgnih.govnih.gov The separation is often achieved using a capillary column, and detection is performed in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. nih.gov This approach allows for the detection of trace-level impurities that may be present from the synthesis process or degradation. The typical instrumental setup for such an analysis is detailed in the table below.

| Parameter | Specification |

| Chromatograph | Gas Chromatograph with Mass Spectrometer |

| Injection Mode | Headspace or direct liquid injection |

| Column | Capillary column (e.g., coated with octakis(3-O-butanoyl-2,6-di-O-pentyl)-gamma-cyclodextrin) nih.gov |

| Carrier Gas | Helium or Hydrogen |

| Detector | Mass Spectrometer (operating in EI and SIM modes) |

| Typical Ions Monitored | m/z 117 and m/z 149 for related compounds nih.gov |

Application of Kovats Retention Indices for Compound Identification

The Kovats Retention Index (RI) is a valuable tool in gas chromatography for converting retention times into system-independent constants, aiding in the identification of compounds. wikipedia.org The index relates the retention time of an analyte to the retention times of n-alkanes eluting before and after it. wikipedia.orgyoutube.com This normalization allows for the comparison of retention data across different instruments, columns, and analytical conditions. wikipedia.org

Ii = 100[n + (log(t'i) - log(t'n)) / (log(t'N) - log(t'n))]

Where:

Ii is the Kovats index of the compound

n is the carbon number of the n-alkane eluting before the compound

N is the carbon number of the n-alkane eluting after the compound

t'i, t'n, and t'N are the adjusted retention times

This technique provides a more reliable method for compound identification than retention time alone, especially in complex matrices where peak shifts can occur.

Calorimetric Studies for Thermal Stability and Decomposition Energetics

Calorimetry is a key technique for assessing the thermal stability and decomposition energetics of chemical compounds. Differential Scanning Calorimetry (DSC) is a widely used method that measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of exothermic decomposition events and the energy released.

While specific calorimetric studies on this compound are not extensively published, research on the thermal stability of structurally similar fluorinated ethers provides insight into the expected behavior. For example, studies on fluorinated ethers used as electrolytes in lithium-ion batteries have shown that the presence of fluorine atoms can enhance thermal stability. researchgate.netresearchgate.net DSC analyses in these studies reveal that fluorinated ethers can exhibit higher decomposition temperatures compared to their non-fluorinated counterparts. researchgate.net Such studies are crucial for understanding the safe handling and storage conditions of these compounds. The data from a hypothetical DSC analysis could be presented as follows:

| Parameter | Value |

| Onset of Decomposition | > 200 °C (Hypothetical) |

| Peak Exotherm Temperature | > 250 °C (Hypothetical) |

| Enthalpy of Decomposition | -ΔH kJ/mol (Hypothetical) |

Advanced Techniques for Vapor Pressure Measurement in Research

Accurate vapor pressure data is essential for the design of processes involving this compound, such as distillation and handling in the gas phase. Advanced techniques are employed to obtain precise measurements over a range of temperatures.

A definitive study on the vapor pressure of this compound (also known as HFE-245) was conducted by Goodwin, Defibaugh, and Weber at the National Institute of Standards and Technology (NIST). nist.gov They used a comparative ebulliometer for their measurements. This apparatus allows for the precise determination of the boiling temperature of a liquid at a known pressure. The experimental data obtained from such studies can be fitted to equations of state, such as the Wagner equation, to provide a continuous and accurate representation of the vapor pressure as a function of temperature.

The table below presents a selection of experimental vapor pressure data for this compound from the NIST study. nist.gov

| Temperature (K) | Pressure (kPa) |

| 273.15 | 34.7 |

| 298.15 | 101.3 |

| 323.15 | 245.8 |

| 348.15 | 506.6 |

| 369.00 | 884.2 |

Modern vapor pressure measurement techniques often involve static or dynamic methods. In the static method, the sample is placed in a thermostated vessel, and the pressure of the vapor in equilibrium with the liquid is measured directly using a high-precision pressure transducer. nist.gov Dynamic methods, such as ebulliometry, involve measuring the boiling point of the liquid at a controlled pressure. nist.gov These advanced techniques provide the high-quality data necessary for thermodynamic modeling and engineering calculations.

Emerging Research Directions and Future Perspectives for 2 Difluoromethoxy 1,1,1 Trifluoroethane

Novel Applications Beyond Reference Standards and Precursors in Materials Science

While primarily known as a precursor for the synthesis of the inhalation anesthetic Desflurane (B1195063), the unique physicochemical properties of 2-(Difluoromethoxy)-1,1,1-trifluoroethane (B155667) open avenues for its investigation in other advanced applications. google.comgoogle.comgoogle.com Its fluorinated structure suggests potential for high gas solubility, low surface tension, and chemical inertness, which are desirable traits in various high-technology fields.

The development of advanced drug delivery systems often requires specialized solvents or carriers to improve the bioavailability and targeted delivery of therapeutic agents. google.com Halogenated compounds are explored for these roles due to their unique solubility characteristics. While direct research on this compound in this capacity is not extensively documented, its properties as a halogenated ether suggest it could be a candidate for future investigation. The use of specialized carriers is a key aspect of nanomedicine and biotechnology for delivering drugs effectively. google.com Future research could explore its potential in formulations for delivering sensitive biologic drugs or in creating stable emulsions or suspensions for targeted therapies. epo.org

In medical technology, fluorinated compounds are valued for their stability and compatibility with other materials. The refrigeration industry, for instance, has investigated fluorinated ethers as potential alternatives to chlorofluorocarbons. bohrium.com This suggests properties that could be transferable to medical device applications, such as a solvent for cleaning or coating sensitive components or as a potential propellant in specialized aerosol-based medical products. Its role as a precursor to Desflurane, a volatile anesthetic, highlights its nature as a volatile liquid, a key characteristic for propellants. google.com However, dedicated studies exploring this compound for these specific functions in device formulation remain a forward-looking research area.

Development of Advanced Computational Models for Predictive Reactivity and Environmental Behavior

Computational modeling is becoming an indispensable tool for forecasting the chemical behavior, thermodynamic properties, and environmental impact of compounds before extensive laboratory testing. For this compound and related halogenated ethers, these models are crucial for screening new applications and understanding their lifecycle.

Research in this area utilizes various models to predict different characteristics. The Peng-Robinson Equation of State (P-R EoS) has been used to model the thermophysical properties of refrigerants, which can include fluorinated ethers like this compound. researchgate.net Such models help in predicting the performance of these fluids in various thermodynamic cycles. researchgate.net For assessing environmental fate, Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict biodegradation potential and persistence. Furthermore, advanced thermodynamic properties such as ideal-gas heat capacities can be determined from speed-of-sound measurements and analyzed with models based on intermolecular interactions. bohrium.com

| Model Type | Predicted Properties | Research Context |

| Peng-Robinson Equation of State (EoS) | Thermophysical properties, real gas effects, vapor pressure. researchgate.net | Evaluating performance as a potential working fluid or refrigerant. researchgate.net |

| Acoustic Virial Models | Ideal-gas heat capacities, intermolecular potential energy. bohrium.com | High-accuracy thermodynamic characterization. bohrium.com |

| SAFT (Statistical Associating Fluid Theory) | Phase equilibrium (vapor-liquid), mixture properties. cvut.cz | Predicting behavior in complex mixtures with other refrigerants or compounds. cvut.cz |

| QSAR (Quantitative Structure-Activity Relationship) | Biodegradation potential, environmental persistence, hydrolysis rates. | Assessing environmental impact and degradation pathways. |

These computational approaches allow for the rapid screening of potential working fluids and an early assessment of their environmental profiles, guiding research and development toward more benign alternatives. researchgate.net

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(difluoromethoxy)-1,1,1-trifluoroethane, and what critical parameters influence reaction efficiency?

- Methodological Answer : The compound is synthesized via a multi-step process starting with 2,2,2-trifluoroethanol. Key steps include:

Methylation : Reacting 2,2,2-trifluoroethanol with dimethyl sulfate to form methyl ether (1.1.5).

Chlorination : Treating the methyl ether with molecular chlorine to yield 2-(dichloromethoxy)-1,1,1-trifluoroethane (1.1.6).

Fluorination : Substituting chlorine atoms with fluorine via reaction with hydrogen fluoride (HF) in the presence of antimony(V) chloride (SbCl₅) as a catalyst .

- Critical Parameters :

- Catalyst concentration (0.01–10% Sb by weight in the reaction medium).

- Temperature (10–85°C for optimal fluorination).

- Molar ratio of HF to intermediate (1.05–1.20) to minimize side reactions .

Q. How should researchers characterize the purity and structural identity of synthesized this compound?

- Methodological Answer :

- Gas Chromatography (GC) : Determine purity (>95%) with flame ionization detection.

- NMR Spectroscopy : Use ¹H and ¹⁹F NMR to confirm structural features (e.g., difluoromethoxy and trifluoroethyl groups).

- SMILES/InChI Verification : Cross-check with standardized identifiers (e.g., SMILES: FC(F)OCC(F)(F)F; InChI: InChI=1S/C3H3F5O/c4-2(5)9-1-3(6,7)8/h2H,1H2) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation exposure, as concentrations >1,150 ppm induce neurotoxic effects in humans .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles.

- Anesthetic Use : In animal studies, maintain isoflurane concentrations at 1.5–4% in oxygen/nitrogen mixtures to ensure safe anesthesia .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of fluorine substitution in the synthesis of this compound?

- Methodological Answer :

- Catalytic Role of SbCl₅ : Antimony(V) chloride facilitates heterolytic cleavage of C–Cl bonds, enabling nucleophilic substitution by fluoride ions.

- Reaction Pathway : The high electrophilicity of the intermediate (1.1.6) directs HF to replace chlorine atoms preferentially at the α-position, minimizing elimination byproducts .

Q. How do researchers analyze conflicting data between theoretical and experimental thermochemical properties (e.g., enthalpy of formation)?

- Methodological Answer :

- Comparative Analysis : Cross-validate experimental vapor pressure data (e.g., 261–369 K range measurements via ebulliometry) with computational models (e.g., density functional theory).

- Error Quantification : Use expanded uncertainty metrics (e.g., ±0.002·p for direct ebulliometric measurements) to resolve discrepancies .

Q. What experimental models are used to assess the neuropharmacological effects of this compound?

- Methodological Answer :

- Rodent Models : Induce anesthesia with 1.5–4% isoflurane in oxygen/nitrogen, monitoring blood gases (pO₂, pCO₂) to maintain physiological ranges.

- Endpoint Analysis : Post-mortem histological evaluation (e.g., paraformaldehyde fixation, decalcification, paraffin embedding) to study tissue effects .

Q. How does oxidative stress modulation by this compound impact surgical outcomes in preclinical studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。